molecular formula C6H11BrO2 B584558 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 CAS No. 1346603-73-3

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Cat. No. B584558
CAS RN: 1346603-73-3
M. Wt: 200.087
InChI Key: ZOPZKFNSQYCIPP-ZDGANNJSSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or safety data sheets .

Scientific Research Applications

Synthesis of Pentadeuterated Domiodol

A study by Ferraboschi, Grisenti, and Santanitllo (1994) discusses the synthesis of pentadeuterated domiodol from glycerol-d5, using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This synthesis highlights its utility in producing high isotopic purity compounds for specific applications in chemical research (Ferraboschi, Grisenti & Santanitllo, 1994).

Heterocyclic Systems Synthesis

Bogolyubov, Chernysheva, and Semenov (2004) utilized a derivative of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in the synthesis of various heterocyclic systems. This demonstrates its versatility as a precursor in complex chemical syntheses (Bogolyubov, Chernysheva & Semenov, 2004).

Synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl

Sun Xiao-qiang (2009) reported on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This showcases its use in synthesizing intermediates for further chemical transformations (Sun Xiao-qiang, 2009).

Structural Directivity in Acetal Rings Opening

Atavin et al. (1969) explored the effect of conformational structure on the structural directivity of the opening of acetal rings, involving derivatives of 1,3-dioxolane like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This study aids in understanding the reaction specificity in similar compounds (Atavin et al., 1969).

Transformations in Substituted Dioxolanes

Shainyan, Ustinov, and Nindakova (2001) discussed the transformations of substituted 1,3-dioxolanes, highlighting the chemical versatility of compounds like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in various reactions (Shainyan, Ustinov & Nindakova, 2001).

Mutual Solubility and Liquid-Liquid Equilibria Studies

Balashov, Danov, and Chernov (1998) studied the mutual solubility and liquid-liquid equilibria in systems involving substituted dioxolanes, providing insights into the physical properties of these compounds and their interactions with other chemicals (Balashov, Danov & Chernov, 1998).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

properties

IUPAC Name

4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZKFNSQYCIPP-ZDGANNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

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